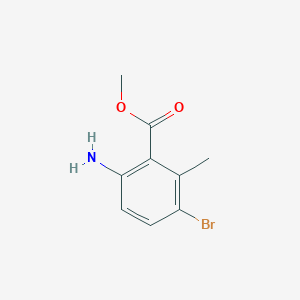

Methyl 6-amino-3-bromo-2-methylbenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 6-amino-3-bromo-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-5-6(10)3-4-7(11)8(5)9(12)13-2/h3-4H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDOYATWYGLRGGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C(=O)OC)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30619886 | |

| Record name | Methyl 6-amino-3-bromo-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

573692-58-7 | |

| Record name | Methyl 6-amino-3-bromo-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 6-amino-3-bromo-2-methylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of Methyl 6-amino-3-bromo-2-methylbenzoate

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 6-amino-3-bromo-2-methylbenzoate

Executive Summary

This compound is a substituted aromatic ester with significant potential as a versatile building block in medicinal chemistry and materials science. Its trifunctional nature, featuring an amine, a bromine atom, and a methyl ester on a benzene scaffold, offers multiple points for synthetic modification. This guide provides a comprehensive overview of this compound, detailing a proposed synthetic pathway, a full suite of characterization protocols, and an exploration of its potential applications. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring that researchers can confidently replicate and adapt these methods for their specific discovery programs.

Introduction: A Versatile Scaffold for Chemical Innovation

Substituted aminobenzoic acid derivatives are foundational components in the development of novel therapeutics. They are recognized as key "building blocks" in the pharmaceutical industry, forming the core of drugs with applications ranging from anticancer and antimicrobial to anti-inflammatory agents.[1][2] The specific substitution pattern of this compound makes it an analogue of para-aminobenzoic acid (PABA), a class of compounds known for its broad biological activities and inclusion in over 184 commercial drugs.[3][4] The strategic placement of the bromine atom provides a reactive handle for cross-coupling reactions, while the amino and ester groups allow for amide bond formation and other derivatizations, making this molecule a valuable intermediate for constructing complex heterocyclic systems.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of the target compound is critical for its synthesis, purification, and application. The key properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 573692-58-7 | |

| Molecular Formula | C₉H₁₀BrNO₂ | |

| Molecular Weight | 244.08 g/mol | - |

| Appearance | Solid | |

| Boiling Point | 293.8 ± 35.0 °C at 760 mmHg | |

| Density | 1.506 ± 0.06 g/cm³ | |

| InChI Key | FDOYATWYGLRGGF-UHFFFAOYSA-N |

Proposed Synthetic Strategy

While a specific, peer-reviewed synthesis for this compound is not extensively documented, a robust and logical pathway can be designed starting from its corresponding carboxylic acid, 6-amino-3-bromo-2-methylbenzoic acid.[5] The final transformation is a classic Fischer-Speier esterification, a reliable and well-understood acid-catalyzed reaction.

Rationale for Esterification

The conversion of the carboxylic acid to its methyl ester is a crucial final step. Fischer esterification is selected for its simplicity and efficiency. The reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid. The excess alcohol serves both as a reactant and as the solvent, driving the equilibrium towards the product side, in accordance with Le Châtelier's principle. This method is standard for the preparation of simple alkyl esters of aromatic acids.[6]

Synthesis Workflow Diagram

The overall process, from the key intermediate to the final product and its subsequent confirmation, is outlined below.

Caption: Workflow for the synthesis and confirmation of the target compound.

Experimental Protocol: Synthesis

This protocol details the esterification of 6-amino-3-bromo-2-methylbenzoic acid. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Materials:

-

6-amino-3-bromo-2-methylbenzoic acid (1.0 eq)

-

Methanol (reagent grade, anhydrous)

-

Sulfuric acid (concentrated, 98%)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-amino-3-bromo-2-methylbenzoic acid (e.g., 2.30 g, 10 mmol).

-

Reagent Addition: Add methanol (50 mL) to the flask. While stirring, carefully add concentrated sulfuric acid (0.5 mL) dropwise. The addition is exothermic and should be done slowly.

-

Reflux: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Neutralization: Cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice water (100 mL). Carefully neutralize the solution by adding saturated sodium bicarbonate solution portion-wise until effervescence ceases and the pH is ~7-8.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Characterization and Spectroscopic Analysis

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides unambiguous structural evidence. The data presented here are predicted values based on the chemical structure and analysis of similar compounds.[7]

Characterization Workflow Diagram

Caption: Standard analytical workflow for structural elucidation.

Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | δ (ppm): ~7.5-7.0 (2H, aromatic protons), ~4.5 (2H, broad singlet, -NH₂), 3.85 (3H, singlet, -OCH₃), 2.30 (3H, singlet, Ar-CH₃). The exact shifts and coupling patterns of the aromatic protons will depend on the solvent. |

| ¹³C NMR | δ (ppm): ~168 (C=O, ester), ~145-115 (aromatic carbons), ~52 (-OCH₃), ~20 (Ar-CH₃). |

| IR Spectroscopy | ν (cm⁻¹): 3450-3300 (N-H stretch, two bands for primary amine), ~3050 (Aromatic C-H stretch), ~2950 (Aliphatic C-H stretch), ~1720 (C=O stretch, ester), ~1600, 1480 (C=C aromatic ring stretch), ~1250 (C-O stretch), ~600 (C-Br stretch). |

| Mass Spec. (EI) | m/z: Molecular ion peaks at ~243 and ~245 with an approximate 1:1 ratio, characteristic of a monobrominated compound. |

Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Pictograms: GHS07 (Exclamation Mark).

-

Storage: Store at 4°C, protected from light.

Applications and Future Outlook

This compound is a high-value intermediate for synthetic chemists. Its utility stems from the orthogonal reactivity of its functional groups:

-

Amine Group: Can be acylated, alkylated, or used in cyclization reactions to form nitrogen-containing heterocycles.

-

Bromine Atom: Serves as a key site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the introduction of diverse aryl, alkyl, or vinyl substituents.

-

Ester Group: Can be hydrolyzed back to the carboxylic acid or converted to an amide, providing another point for diversification.

Given the established importance of PABA derivatives in drug discovery, this compound is a prime candidate for building libraries of novel small molecules.[4][8] Its structural features could be leveraged to synthesize analogs of known bioactive compounds or to explore new chemical space in the search for potent and selective therapeutic agents. Further research into its applications could focus on its incorporation into scaffolds targeting kinases, proteases, or other enzyme classes relevant to human disease.

References

- 1. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 6-Amino-3-bromo-2-methylbenzoic acid | C8H8BrNO2 | CID 15885809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzoic acid - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of Methyl 6-amino-3-bromo-2-methylbenzoate

Introduction

The structural elucidation of novel chemical entities is a cornerstone of modern drug development. Spectroscopic techniques provide a non-destructive and highly informative means to confirm the identity, purity, and structure of synthesized compounds. This guide is designed to not only present the predicted data for Methyl 6-amino-3-bromo-2-methylbenzoate but also to provide the underlying scientific rationale for the expected spectral features and the experimental protocols to acquire such data, ensuring scientific integrity and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.

¹H NMR Spectroscopy

Predicted Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ar-H (position 4) | 7.3 - 7.5 | Doublet | 1H |

| Ar-H (position 5) | 6.6 - 6.8 | Doublet | 1H |

| -NH₂ | 4.5 - 5.5 | Broad Singlet | 2H |

| -COOCH₃ | 3.8 - 3.9 | Singlet | 3H |

| Ar-CH₃ | 2.2 - 2.4 | Singlet | 3H |

Interpretation and Rationale

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for each type of proton in the molecule. The aromatic region will feature two doublets corresponding to the two adjacent protons on the benzene ring. The proton at position 4 will be deshielded by the adjacent bromine atom and will appear at a higher chemical shift compared to the proton at position 5, which is influenced by the electron-donating amino group. The coupling between these two protons will result in a doublet for each signal.

The protons of the amino group (-NH₂) are expected to appear as a broad singlet. The broadness of this peak is due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen exchange with trace amounts of water in the deuterated solvent. The chemical shift of the amino protons can be highly variable and is dependent on solvent, concentration, and temperature.

The methyl ester (-COOCH₃) and the aromatic methyl (Ar-CH₃) protons will each appear as sharp singlets, as they are not coupled to any neighboring protons. The methyl ester protons are deshielded by the adjacent carbonyl group and will resonate at a higher chemical shift than the aromatic methyl protons.

Experimental Protocol

A standard ¹H NMR experiment would be conducted as follows:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[1] The choice of solvent is critical; CDCl₃ is a common choice for many organic compounds, while DMSO-d₆ can be useful for compounds with exchangeable protons like amines.

-

Instrumentation: The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.

-

Acquisition Parameters:

-

A standard single-pulse experiment is typically sufficient.

-

The spectral width should be set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

-

A relaxation delay of 1-2 seconds between scans is generally adequate for quantitative integration.

-

-

Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced. For referencing, the residual solvent peak can be used (e.g., CHCl₃ at 7.26 ppm in CDCl₃) or an internal standard such as tetramethylsilane (TMS) can be added.[2]

References

Physical and chemical properties of Methyl 6-amino-3-bromo-2-methylbenzoate

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of Methyl 6-amino-3-bromo-2-methylbenzoate. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document delves into the synthesis, reactivity, and potential applications of this compound, offering field-proven insights and detailed experimental protocols.

Introduction

This compound is a substituted aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Its unique arrangement of an amino group, a bromine atom, and a methyl ester on a benzene ring provides multiple reactive sites for further functionalization. This versatility makes it a valuable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Understanding the fundamental properties and reactivity of this compound is crucial for its effective utilization in research and development.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is important to note that while some data is experimentally determined, other values are predicted based on computational models.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀BrNO₂ | [1] |

| Molecular Weight | 244.09 g/mol | [1] |

| CAS Number | 573692-58-7 | [1] |

| Appearance | Solid | |

| Boiling Point | 293.8 ± 35.0 °C at 760 mmHg (Predicted) | |

| Density | 1.506 ± 0.06 g/cm³ (Predicted) | |

| Melting Point | Not available | |

| Solubility | Soluble in Methanol (for a related isomer) | [2] |

| Flash Point | 131.5 ± 25.9 °C (Predicted) | |

| XLogP3-AA | 2.7 | [1] |

| Topological Polar Surface Area | 52.3 Ų | [1] |

Synthesis and Reactivity

Synthetic Approach

A common route for the synthesis of substituted aminobenzoates involves the reduction of a corresponding nitro compound. A plausible synthesis for this compound would start from a suitable nitroaromatic precursor.

Experimental Protocol: Reduction of a Nitroaromatic Precursor

This protocol is adapted from the synthesis of a structurally related compound, Methyl 3-amino-5-bromo-2-methylbenzoate, and can be optimized for the target molecule.[2]

-

Dissolution: Dissolve the precursor, Methyl 3-bromo-2-methyl-6-nitrobenzoate, in a mixed solvent system, such as ethanol and water.

-

Addition of Reagents: To the solution, add ammonium chloride followed by iron powder.

-

Reaction: Heat the mixture to reflux (approximately 90°C) with vigorous stirring for 1-2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Filtration: Upon completion, filter the hot reaction mixture to remove the iron catalyst and other solids.

-

Extraction: Concentrate the filtrate under reduced pressure. Add a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product. Further purification can be achieved by column chromatography.

Chemical Reactivity

The reactivity of this compound is governed by its three key functional groups: the amino group, the bromine atom, and the methyl ester.

-

Amino Group: The amino group is a nucleophilic center and can undergo various reactions such as acylation, alkylation, and diazotization. Diazotization of the amino group can lead to the formation of a diazonium salt, a versatile intermediate for introducing a wide range of substituents onto the aromatic ring.[3]

-

Bromine Atom: The bromine atom is a good leaving group in nucleophilic aromatic substitution reactions, although the ring is somewhat deactivated by the electron-withdrawing ester group. More commonly, it serves as a handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon bonds.[4]

-

Methyl Ester: The methyl ester can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. It can also be converted to other functional groups, such as amides, by reaction with amines.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group attached to the ring, the methyl group of the ester, and the protons of the amino group. The two aromatic protons will likely appear as doublets in the range of 6.5-7.5 ppm. The methyl group on the ring will be a singlet around 2.2-2.5 ppm, and the ester methyl group will be a singlet around 3.8-4.0 ppm. The amino protons will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show nine distinct signals. The carbonyl carbon of the ester will be the most downfield signal, typically in the range of 165-170 ppm. The aromatic carbons will appear between 110-150 ppm. The methyl carbon of the ester will be around 52 ppm, and the methyl carbon attached to the ring will be in the range of 15-20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule.

-

N-H Stretching: The amino group will show two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations.

-

C=O Stretching: The carbonyl group of the ester will have a strong absorption band around 1700-1730 cm⁻¹.

-

C-O Stretching: The C-O single bond of the ester will show a strong band in the 1100-1300 cm⁻¹ region.

-

Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aromatic C=C stretching will be observed in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) should be observed at m/z 243 and 245 in an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom.

Applications in Research and Drug Development

Substituted aminobenzoic acids are important pharmacophores and versatile building blocks in drug discovery.[5][6][7][8] The structural motifs present in this compound suggest its potential utility in several areas:

-

Scaffold for Novel Therapeutics: The molecule can serve as a starting point for the synthesis of a diverse library of compounds for screening against various biological targets. The amino and bromo functionalities allow for the introduction of different substituents to explore structure-activity relationships (SAR).

-

Intermediate in API Synthesis: Many active pharmaceutical ingredients contain substituted aniline or benzoate moieties. This compound could be a key intermediate in the synthesis of drugs targeting a range of diseases. For example, bromoaniline derivatives are used in the development of anticancer and antimicrobial agents.[9]

-

Material Science: The aromatic nature and the presence of reactive functional groups make it a candidate for the synthesis of novel polymers and functional materials with specific optical or electronic properties.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Store the compound in a tightly sealed container in a cool, dry place, protected from light.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Methyl 3-AMino-5-broMo-2-Methylbenzoate CAS#: 1000342-11-9 [m.chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. Methyl 3-bromo-2-cyano-6-methylbenzoate|1805189-40-5 [benchchem.com]

- 5. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications [ouci.dntb.gov.ua]

- 6. researchgate.net [researchgate.net]

- 7. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Drug evolution: p-aminobenzoic acid as a building block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methyl 6-bromo-2-methyl-3-nitrobenzoate [myskinrecipes.com]

Part 1: Core Chemical Identity and Physicochemical Profile

An In-Depth Technical Guide to 5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile (CAS Number: 573692-58-7)

Introduction

5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile, identified by CAS number 573692-58-7, is a heterocyclic organic compound that has emerged as a pivotal intermediate in contemporary pharmaceutical synthesis.[1] Its molecular architecture, featuring a pyrazole core functionalized with an amino group, a cyano group, and a phenoxyphenyl moiety, renders it a versatile scaffold in medicinal chemistry. This guide provides an in-depth exploration of its properties, synthesis, applications, and associated hazards, tailored for professionals in chemical research and drug development.

The principal significance of this compound lies in its role as a key building block in the synthesis of several targeted cancer therapies, most notably Bruton's tyrosine kinase (BTK) inhibitors such as Ibrutinib and Zanubrutinib.[1][2] It has also been utilized in the preparation of inhibitors for other kinases, including lymphocyte-specific protein tyrosine kinase (Lck), highlighting its broader utility in the development of kinase-modulating therapeutics.[2][3]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile is essential for its effective handling, reaction optimization, and formulation development. The key properties are summarized in the table below.

| Property | Value |

| CAS Number | 573692-58-7 (also appears as 330792-70-6 in some sources) |

| Molecular Formula | C₁₆H₁₂N₄O |

| Molecular Weight | 276.29 g/mol [4] |

| Appearance | Light yellow to off-white powder[2] |

| Boiling Point | 585.3 °C at 760 mmHg[2] |

| Flash Point | 307.8 °C[2] |

| Density | 1.37 g/cm³[2] |

| Solubility | Slightly soluble in DMSO[2] |

| pKa (Predicted) | 10.83 ± 0.50[2] |

| LogP (Predicted) | 3.25298[2] |

Part 2: Synthesis and Chemical Reactivity

Synthetic Methodologies

The synthesis of 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile is typically achieved through a cyclocondensation reaction. A common and efficient approach involves the reaction of a β-ketonitrile precursor with a hydrazine source. Several variations of this method exist, with the choice of starting materials and reaction conditions influencing the overall yield and purity of the product.

One prevalent synthetic route commences with 4-phenoxybenzoic acid, which is first converted to its acyl chloride. This activated intermediate is then reacted with malononitrile to form a dicyanoethene derivative. Subsequent treatment with hydrazine hydrate leads to the cyclization and formation of the desired pyrazole ring.[5]

Representative Experimental Protocol: Synthesis from 4-Phenoxybenzoic Acid

The following protocol is a representative example of the synthesis of 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile.

Step 1: Formation of 4-Phenoxybenzoyl Chloride

-

To a stirred solution of 4-phenoxybenzoic acid in a suitable solvent (e.g., toluene), add thionyl chloride dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or HPLC).

-

Cool the mixture and remove the solvent and excess thionyl chloride under reduced pressure to obtain crude 4-phenoxybenzoyl chloride.

Step 2: Synthesis of the Dicyanoethene Intermediate

-

In a separate reaction vessel, prepare a solution of malononitrile and a base (e.g., diisopropylethylamine) in an appropriate solvent (e.g., tetrahydrofuran).

-

Cool the solution in an ice bath and slowly add the crude 4-phenoxybenzoyl chloride from Step 1.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Isolate the intermediate product by filtration or extraction.

Step 3: Cyclization to form 5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile

-

Dissolve the dicyanoethene intermediate in a suitable solvent (e.g., ethanol).

-

Add hydrazine hydrate to the solution and heat the mixture to reflux.

-

Monitor the reaction for completion.

-

Cool the reaction mixture, and the product will precipitate.

-

Collect the solid by filtration, wash with a suitable solvent, and dry under vacuum to yield 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile.

Part 3: Application in Kinase Inhibitor Synthesis

Role as a Key Intermediate

The pyrazole-based structure of 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile makes it an ideal precursor for the construction of more complex heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines. This scaffold is central to the pharmacophore of several potent and selective kinase inhibitors.

Bruton's Tyrosine Kinase (BTK) Inhibitors: This compound is a crucial intermediate in the synthesis of Ibrutinib and Zanubrutinib, both of which are covalent inhibitors of BTK.[1] BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation and survival.[6][7] Dysregulation of this pathway is implicated in various B-cell malignancies.

Lymphocyte-specific Protein Tyrosine Kinase (Lck) Inhibitors: This intermediate has also been employed in the synthesis of inhibitors targeting Lck, a member of the Src family of protein tyrosine kinases.[2] Lck plays a critical role in T-cell receptor (TCR) signaling and T-cell activation.[8][9]

Representative Experimental Protocol: Synthesis of a Pyrazolo[3,4-d]pyrimidine Core

The following protocol outlines the conversion of 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile to the pyrazolo[3,4-d]pyrimidine core, a key step in the synthesis of Ibrutinib.

-

A mixture of 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile and formamide is heated to a high temperature (e.g., 180-190 °C).

-

The reaction is maintained at this temperature for several hours.

-

After cooling, the reaction mixture is diluted with water, and the resulting precipitate is collected by filtration.

-

The crude product is washed with water and then purified by recrystallization from a suitable solvent to yield 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine.

This pyrazolo[3,4-d]pyrimidine core is then further functionalized to produce the final active pharmaceutical ingredient.

Part 4: Hazard and Safety Profile

GHS Classification and Hazards

There is some conflicting information regarding the GHS classification of 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile. Some suppliers report the following hazard statements:[2][3]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

However, other sources, such as PubChem, indicate that based on a limited number of notifications to the ECHA C&L Inventory, the substance does not meet the criteria for classification as hazardous.[10] Given this discrepancy, it is prudent to handle this compound with caution, assuming it possesses the hazards listed above until more definitive data becomes available.

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Safe Handling and Personal Protective Equipment (PPE)

When working with 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile, the following safety precautions should be observed:

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[11]

-

Skin Protection: Wear impervious gloves and protective clothing to prevent skin contact.[11]

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.[11]

-

Hygiene Measures: Avoid ingestion, inhalation, and contact with skin and eyes. Wash hands thoroughly after handling.

Storage and Disposal

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Keep away from strong oxidizing agents.[2]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Part 5: Conclusion

5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile is a compound of significant interest to the pharmaceutical industry, particularly in the field of oncology. Its utility as a key intermediate in the synthesis of potent kinase inhibitors like Ibrutinib underscores its importance. A thorough understanding of its chemical properties, synthetic routes, and safety profile is crucial for its effective and safe utilization in research and development. As the demand for targeted therapies continues to grow, the role of versatile building blocks such as this pyrazole derivative will likely become even more prominent.

Part 6: References

-

Tyrosin-protein kinase Lck - Wikipedia. (n.d.). Retrieved from --INVALID-LINK--

-

5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile | 330792-70-6. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

-

New insights into the Lck-NF-κB signaling pathway. (n.d.). National Institutes of Health (NIH). Retrieved from --INVALID-LINK--

-

Bruton's tyrosine kinase - Wikipedia. (n.d.). Retrieved from --INVALID-LINK--

-

LCK (lymphocyte-specific protein tyrosine kinase). (2005). Atlas of Genetics and Cytogenetics in Oncology and Haematology. Retrieved from --INVALID-LINK--

-

Signaling pathways involving Bruton's tyrosine kinase (BTK). BTK is... (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

-

How does the kinase Lck phosphorylate the T cell receptor? Spatial organization as a regulatory mechanism. (2012). Frontiers in Immunology. Retrieved from --INVALID-LINK--

-

Targeting Bruton's Tyrosine Kinase in Inflammatory and Autoimmune Pathologies. (n.d.). Frontiers Media. Retrieved from --INVALID-LINK--

-

The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. (2024). National Institutes of Health (NIH). Retrieved from --INVALID-LINK--

-

Lymphocyte specific protein tyrosine kinase: Significance and symbolism. (2025). Retrieved from --INVALID-LINK--

-

5-aMino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile Safety Data Sheets. (n.d.). Echemi. Retrieved from --INVALID-LINK--

-

5-aMino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile synthesis. (n.d.). Chemicalbook. Retrieved from --INVALID-LINK--

-

Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments. (2024). springermedicine.com. Retrieved from --INVALID-LINK--

-

5-Amino-3- (4-phenoxyphenyl) -1h-Pyrazole-4-Carbonitrile CAS 330792-70-6. (n.d.). Retrieved from --INVALID-LINK--

-

Method for synthesizing intermediate 4-amino-3-(4-phenoxy-phenyl)-1H-pyrazolo[3,4-d]pyrimidine of Ibrutinib. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

-

330792-70-6 | 5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile. (n.d.). ChemScene. Retrieved from --INVALID-LINK--

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry. Retrieved from --INVALID-LINK--

-

METHOD FOR PREPARING IBRUTINIB. (2016). Google Patents. Retrieved from --INVALID-LINK--

-

3-amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile. (n.d.). National Institutes of Health (NIH). Retrieved from --INVALID-LINK--

-

Preparation method of Ibrutinib. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

-

Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

-

A method for preparation of ibrutinib precursor. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

-

NEW PATENT, IBRUTINIB, IND-SWIFT LABORATORIES LIMITED. (2017). Google Patents. Retrieved from --INVALID-LINK--

-

Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (n.d.). MDPI. Retrieved from --INVALID-LINK--

-

5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile CAS NO 330792-70-6. (n.d.). Retrieved from --INVALID-LINK--

References

- 1. 5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile | 330792-70-6 | Benchchem [benchchem.com]

- 2. 5-Amino-3- (4-phenoxyphenyl) -1h-Pyrazole-4-Carbonitrile CAS 330792-70-6 [m.hsppharma.com]

- 3. 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile CAS NO 330792-70-6 [homesunshinepharma.com]

- 4. chemscene.com [chemscene.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]

- 7. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]

- 9. New insights into the Lck-NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile | C16H12N4O | CID 22346784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

The Strategic Incorporation of Brominated Aromatic Amines in Modern Medicinal Chemistry: A Technical Guide

Abstract

The strategic introduction of bromine into aromatic amine scaffolds represents a powerful and versatile tool in the medicinal chemist's armamentarium. This in-depth technical guide explores the multifaceted roles of brominated aromatic amines in drug discovery and development. Moving beyond a simple heavy atom substituent, bromine imparts unique physicochemical properties that can be leveraged to enhance biological activity, modulate metabolic stability, and provide crucial handles for further synthetic elaboration. We will delve into the underlying principles of halogen bonding, showcase the diverse applications of this motif in targeting key protein classes such as kinases and G-protein coupled receptors (GPCRs), and provide practical insights into the synthesis and structure-activity relationship (SAR) analysis of these valuable compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to harness the full potential of brominated aromatic amines in their therapeutic programs.

Introduction: The Evolving Role of Bromine in Drug Design

Historically, the use of bromine in medicine dates back centuries, with simple bromide salts being employed as sedatives.[1][2] However, the contemporary application of bromine in drug design is far more nuanced and strategic. While fluorine and chlorine have often been the more popular choices for halogenation, there is a growing appreciation for the distinct advantages that bromine can offer.[1][3][4] The introduction of a bromine atom into a drug candidate is not merely an empirical modification but a rational design strategy aimed at fine-tuning a molecule's properties.[1][4]

The utility of bromine extends from its role in antiseptics and anesthetics to its incorporation in complex molecules targeting cancer and neurological disorders.[5][6] Brominated compounds are frequently used as key intermediates in the synthesis of a wide array of pharmaceuticals.[6][7] Furthermore, nature itself provides a compelling case for the significance of bromine, with a vast number of brominated secondary metabolites, particularly alkaloids, being isolated from marine organisms and exhibiting potent biological activities.[1][8] These naturally occurring compounds serve as a rich source of inspiration for the design of novel therapeutic agents.[1][8]

This guide will specifically focus on the intersection of two important pharmacophores: the aromatic amine and the bromine substituent. Aromatic amines are privileged structures in medicinal chemistry, found in a multitude of approved drugs and clinical candidates due to their ability to engage in various non-covalent interactions with biological targets.[9][10] When combined, the brominated aromatic amine motif offers a unique set of tools to address common challenges in drug discovery.

The Physicochemical Impact of Bromination: More Than Just a Bulky Group

The introduction of a bromine atom onto an aromatic amine can profoundly influence its physicochemical properties, which in turn dictates its pharmacokinetic and pharmacodynamic behavior. Understanding these effects is crucial for the rational design of brominated drug candidates.

Lipophilicity and Membrane Permeability

Bromine is significantly more lipophilic than hydrogen, and its introduction generally increases the overall lipophilicity of a molecule. This can enhance membrane permeability and facilitate passage across biological barriers like the blood-brain barrier.[1] However, this increase in lipophilicity must be carefully balanced to avoid issues with aqueous solubility and potential off-target toxicity.

Electronic Effects and pKa Modulation

Bromine is an electronegative atom that exerts a deactivating, ortho-, para-directing effect on the aromatic ring in electrophilic aromatic substitution reactions.[11] In the context of aromatic amines, the electron-withdrawing nature of bromine can lower the pKa of the amino group, making it less basic. This modulation of basicity can be critical for optimizing interactions with the target protein and for improving oral bioavailability by altering the ionization state at physiological pH.

The Halogen Bond: A Key Non-Covalent Interaction

Perhaps the most significant contribution of bromine to drug-target interactions is its ability to form halogen bonds. A halogen bond is a non-covalent interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom, on the protein.[3][4] The strength of this interaction is comparable to that of a hydrogen bond and can significantly contribute to the binding affinity and selectivity of a ligand.[3] The larger size and greater polarizability of bromine compared to chlorine and fluorine make it a particularly effective halogen bond donor.

Applications in Key Therapeutic Areas

The unique properties of brominated aromatic amines have led to their successful application in the development of a wide range of therapeutic agents.

Kinase Inhibitors: A Privileged Scaffold

Kinases are a major class of drug targets, particularly in oncology.[12] The ATP-binding site of many kinases contains a "hinge" region that forms hydrogen bonds with the inhibitor. The aromatic amine moiety is a common hinge-binding element. The introduction of bromine onto this aromatic ring can serve multiple purposes:

-

Enhanced Potency through Halogen Bonding: A strategically positioned bromine atom can form a halogen bond with a carbonyl oxygen in the hinge region, thereby increasing the inhibitor's potency.

-

Improved Selectivity: The directional nature of the halogen bond can be exploited to achieve selectivity for a specific kinase over closely related family members.

-

Scaffold for Further Derivatization: The bromine atom can serve as a synthetic handle for introducing additional functionality through cross-coupling reactions, allowing for the exploration of further interactions within the binding pocket.[13]

A notable example is the use of 2-amino-4-bromo-3-nitropyridine as a versatile starting material for the synthesis of imidazo[4,5-b]pyridine-based kinase inhibitors.[13] The bromine at the 4-position is readily displaced by various nucleophiles, enabling the generation of diverse chemical libraries for screening against different kinase targets.[13]

GPCR Ligands: Modulating Receptor Function

G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets for a significant portion of approved drugs.[14] The binding pockets of aminergic GPCRs, in particular, often contain aromatic residues.[15] Brominated aromatic amines can engage in favorable interactions within these pockets:

-

Probing Structure-Activity Relationships: The systematic introduction of bromine at different positions on an aromatic amine ligand can provide valuable insights into the topology of the binding site and guide the design of more potent and selective compounds.[15]

-

Allosteric Modulation: Brominated ligands can also act as allosteric modulators, binding to a site distinct from the orthosteric binding site to modulate the receptor's response to the endogenous ligand.[16]

-

Biased Agonism: The concept of biased agonism, where a ligand preferentially activates one signaling pathway over another, is a frontier in GPCR drug discovery.[14][16] The subtle conformational changes induced by a brominated ligand could potentially favor a specific receptor conformation, leading to biased signaling.

Antimicrobial and Anticancer Agents from Nature's Blueprint

Marine organisms are a prolific source of structurally diverse and biologically active natural products.[1][8][17] A significant number of these compounds are brominated alkaloids, many of which contain an aromatic amine or a related nitrogen-containing heterocycle.[8] These natural products have demonstrated a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer effects.[8][17][18]

For example, brominated indole derivatives isolated from marine sponges have shown potent cytotoxic activity against various cancer cell lines.[8] These natural products serve as valuable lead compounds for the development of new anticancer drugs. The presence of the bromine atom is often crucial for their biological activity, highlighting the importance of this halogen in molecular recognition.

Synthetic Strategies for the Preparation of Brominated Aromatic Amines

The regioselective introduction of a bromine atom onto an aromatic amine is a critical step in the synthesis of these valuable building blocks. A variety of methods have been developed to achieve this transformation with high efficiency and control.

Electrophilic Aromatic Bromination

Direct bromination of aromatic amines with molecular bromine often leads to polybromination and the formation of undesired isomers due to the strong activating effect of the amino group.[11] To overcome this, milder and more selective brominating agents are often employed.

-

N-Bromosuccinimide (NBS): NBS is a widely used reagent for the regioselective bromination of activated aromatic compounds.[19][20] The reaction conditions can be tuned to favor monobromination.

-

2,4,4,6-Tetrabromocyclohexa-2,5-dienone: This reagent provides a simple and efficient method for the monobromination of aromatic amines, often with high para-selectivity, without the need for protecting the amino group.[21]

-

In situ Generation of Bromine: Methods that generate the electrophilic bromine species in situ, such as the use of ammonium bromide with an oxidant like hydrogen peroxide, offer a greener and more controlled approach to bromination.[19][22]

Sandmeyer and Related Reactions

For the synthesis of bromoanilines where the amino group is already present, the Sandmeyer reaction provides a reliable method. This involves the diazotization of the aromatic amine followed by treatment with a copper(I) bromide solution.

Cross-Coupling Reactions

Modern cross-coupling methodologies have expanded the toolkit for synthesizing brominated aromatic amines. For instance, the Buchwald-Hartwig amination of a dibromoarene can provide a route to mono-amino, mono-bromo products, which can then be further functionalized.

Experimental Protocols

General Protocol for the Regioselective para-Bromination of an Aromatic Amine using 2,4,4,6-Tetrabromocyclohexa-2,5-dienone[21]

-

Dissolution: Dissolve the aromatic amine (1.0 equivalent) in dichloromethane or chloroform in a round-bottom flask.

-

Reagent Addition: Add a solution of 2,4,4,6-tetrabromocyclohexa-2,5-dienone (1.0 equivalent) in the same solvent dropwise to the stirred solution of the amine at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up: Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired para-brominated aromatic amine.

Illustrative Workflow for the Application of Brominated Aromatic Amines in Kinase Inhibitor Discovery

Caption: Workflow for utilizing brominated aromatic amines in kinase inhibitor discovery.

Structure-Activity Relationship (SAR) Insights

The systematic study of how changes in the structure of a molecule affect its biological activity is a cornerstone of medicinal chemistry.[9] For brominated aromatic amines, several key SAR principles can be considered:

-

Position of Bromination: The position of the bromine atom on the aromatic ring is critical. An ortho-bromo substituent will have a different steric and electronic influence compared to a meta- or para-bromo substituent. This can dramatically impact binding affinity and selectivity.

-

Bioisosteric Replacement: The bromine atom can be considered a bioisostere for other groups, such as a methyl or an ethyl group, although with different electronic properties.[23][24] Comparing the activity of a brominated analog with its non-brominated or differently substituted counterparts can provide valuable information about the requirements of the binding pocket.

-

Synergistic Effects: The effects of the bromine atom should be considered in the context of the entire molecule. The interplay between the bromine substituent and other functional groups on the aromatic amine can lead to synergistic effects on biological activity.

Table 1: Representative Biological Activities of Brominated Aromatic Amines and Related Compounds

| Compound Class | Example | Target/Activity | Reference |

| Kinase Inhibitors | Imidazo[4,5-b]pyridine derivatives | Various kinases | [13] |

| Anticancer Agents | Brominated indole alkaloids | Cytotoxic against cancer cell lines | [8] |

| Antimicrobial Agents | Bromophenols from marine algae | Antibacterial activity | [17] |

| Anti-inflammatory Agents | Bromopyrrole alkaloid-based hybrids | Anti-inflammatory activity | [25] |

Future Perspectives and Conclusion

The strategic use of brominated aromatic amines in medicinal chemistry is poised to continue its expansion. The growing understanding of the halogen bond and its importance in molecular recognition will undoubtedly fuel the rational design of more potent and selective drug candidates. Furthermore, the development of novel and more sustainable methods for the regioselective bromination of aromatic amines will facilitate the synthesis of these valuable building blocks on a larger scale.[22][26]

References

- 1. jms.ump.edu.pl [jms.ump.edu.pl]

- 2. Pharmaceuticals - BSEF [bsef.com]

- 3. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 4. researchgate.net [researchgate.net]

- 5. The Role of Bromine in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]

- 6. azom.com [azom.com]

- 7. 4-Bromoaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 10. scribd.com [scribd.com]

- 11. japsr.in [japsr.in]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. A structural basis for how ligand binding site changes can allosterically regulate GPCR signaling and engender functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Aminergic GPCR-Ligand Interactions: A Chemical and Structural Map of Receptor Mutation Data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of GPCR ligands for probing signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]

- 20. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A selective bromination of aromatic amines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 22. Bromination Method for Anilines and Anisoles Using NH4Br/H2O2 in CH3COOH - [www.rhodium.ws] [chemistry.mdma.ch]

- 23. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 24. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]

- 25. Synthesis and pharmacological evaluation of marine bromopyrrole alkaloid-based hybrids with anti-inflammatory activity - Arabian Journal of Chemistry [arabjchem.org]

- 26. researchgate.net [researchgate.net]

From Dyes to Drugs: A Technical Guide to the Discovery and Synthesis of Polysubstituted Aniline Derivatives

Abstract

The polysubstituted aniline scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, history, and synthetic evolution of these critical pharmacophores. From their serendipitous origins in the synthetic dye industry to their rational design as targeted therapeutics, we explore the pivotal role of polysubstituted anilines in shaping the landscape of modern medicine. This guide delves into the mechanistic underpinnings of key synthetic methodologies, offers detailed experimental protocols, and provides insights into the structure-activity relationships that govern their biological activity, with a particular focus on their application as kinase inhibitors in oncology.

A Serendipitous Beginning: The Historical Trajectory of Aniline

The story of aniline is a testament to the unforeseen applications of chemical discoveries. Initially isolated in 1826 by Otto Unverdorben through the destructive distillation of indigo, the compound was first named "Crystallin".[1] It was later rediscovered from coal tar and given the name "kyanol".[2] The name "aniline" was bestowed in 1840 by Carl Julius Fritzsche after the indigo-yielding plant, Indigofera suffruticosa.[1] It wasn't until 1843 that August Wilhelm von Hofmann demonstrated that these were all the same compound.[2]

The first major application of aniline was not in medicine, but in the burgeoning synthetic dye industry of the mid-19th century. In 1856, a young chemist named William Henry Perkin, while attempting to synthesize the antimalarial drug quinine, serendipitously discovered a vibrant purple dye he named mauveine.[3][4] This discovery launched the aniline dye industry, which produced a spectrum of brilliant new colors and revolutionized the textile world.[5][6]

The transition of aniline derivatives from coloring fabrics to curing diseases began with the keen observations of pioneers like Paul Ehrlich. He noted that certain aniline dyes selectively stained microorganisms, leading him to theorize that these dyes could be modified to carry toxins to kill infectious agents.[2] This concept of a "magic bullet" laid the groundwork for chemotherapy and led to the development of Salvarsan in 1909, an arsenic-containing aniline derivative that was the first effective treatment for syphilis.[2]

This principle of leveraging the affinity of aniline-based dyes for biological targets spurred further research, culminating in a landmark discovery in the 1930s. At the Bayer laboratories, chemists synthesized an aniline-derived dye called Prontosil.[2] It was Gerhard Domagk who demonstrated its remarkable antibacterial activity in mice.[2] Subsequent research revealed that Prontosil was a prodrug, metabolically converted in the body to the active agent, sulfanilamide.[7][8][9] This discovery of the first sulfonamide, or "sulfa drug," ushered in the era of antibacterial chemotherapy, drastically reducing mortality from bacterial infections before the widespread availability of penicillin.[8][10]

The Aniline Scaffold in Modern Drug Discovery

The versatility of the aniline core, with its readily modifiable aromatic ring and amino group, has made it a privileged scaffold in modern drug discovery.[11][12] Its structural and electronic properties allow for fine-tuning of a molecule's pharmacological profile, including its bioavailability, solubility, and target selectivity.[12] Polysubstituted anilines are integral components of drugs across a wide range of therapeutic areas, but their impact has been particularly profound in oncology, most notably in the development of kinase inhibitors.[1][13]

The Rise of Kinase Inhibitors: A Paradigm Shift in Cancer Therapy

Protein kinases are a large family of enzymes that play a crucial role in cellular signaling pathways by catalyzing the phosphorylation of proteins.[14] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[6] The development of small molecule kinase inhibitors that can block the ATP-binding site of these enzymes has revolutionized cancer treatment.

A seminal moment in targeted cancer therapy was the development of Imatinib (Gleevec) .[15][16] Developed through a rational drug design approach in the late 1990s, imatinib was specifically designed to inhibit the Bcr-Abl tyrosine kinase, the causative agent of chronic myeloid leukemia (CML).[17][18] The core of the imatinib molecule is a 2-phenylaminopyrimidine structure, a key polysubstituted aniline derivative.[17][19]

Another major class of kinase inhibitors built upon a polysubstituted aniline framework are the 4-anilinoquinazolines, which are potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.[6][13] Overexpression and mutations of EGFR are common drivers of various cancers, particularly non-small cell lung cancer (NSCLC).[6][20] Gefitinib (Iressa) and Erlotinib (Tarceva) are first-generation 4-anilinoquinazoline-based EGFR inhibitors that have demonstrated significant clinical benefit in patients with EGFR-mutated NSCLC.[6][20][21] The 4-anilino moiety is crucial for their activity, as it occupies the ATP-binding pocket of the EGFR kinase domain.[20]

The success of these early kinase inhibitors has spurred the development of a multitude of other polysubstituted aniline-based drugs targeting various kinases involved in cancer progression, including Src kinase, JNK, and Mer/Axl kinases.[22][23][24]

Synthetic Methodologies for Polysubstituted Anilines

The synthesis of polysubstituted anilines is a mature field of organic chemistry, with a range of methods available to the modern chemist. The choice of synthetic route is dictated by the desired substitution pattern, functional group tolerance, scalability, and economic considerations.[5][15]

Classical Approaches: The Enduring Utility of Nitroarene Reduction

One of the most established and widely used methods for the synthesis of anilines is the reduction of the corresponding nitroarenes.[5] This approach is particularly attractive due to the ready availability of a wide variety of substituted nitroaromatic compounds via electrophilic aromatic nitration.[5]

Common Reducing Agents and Conditions:

| Reducing System | Typical Conditions | Advantages | Disadvantages |

| Metal/Acid (e.g., Sn/HCl, Fe/HCl) | Reflux in aqueous acid | Robust, high-yielding, inexpensive | Harsh conditions, not suitable for acid-sensitive functional groups |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | H₂ gas, metal catalyst in a suitable solvent | Clean, high-yielding, milder conditions | Can reduce other functional groups (e.g., alkenes, alkynes) |

| Transfer Hydrogenation (e.g., Hydrazine, Ammonium formate) | Hydrogen donor, catalyst (e.g., Pd/C, Raney Ni) | Avoids the use of high-pressure H₂ gas | Can be slower than catalytic hydrogenation |

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the substituted nitrobenzene (1.0 equiv) and granulated tin (2.5-3.0 equiv).

-

Acid Addition: Slowly add concentrated hydrochloric acid in portions through the condenser. The reaction is exothermic and may require cooling in a water bath to control the rate.

-

Reaction Monitoring: After the initial vigorous reaction subsides, heat the mixture on a steam bath or in a heating mantle until the odor of the nitrobenzene is no longer detectable (typically 1-2 hours).

-

Work-up: Cool the reaction mixture and slowly add a concentrated solution of sodium hydroxide until the solution is strongly alkaline to precipitate the tin salts as tin hydroxide.

-

Isolation and Purification: The aniline product can be isolated by steam distillation or by extraction with an organic solvent (e.g., diethyl ether, ethyl acetate). The organic extracts are then dried over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filtered, and the solvent removed under reduced pressure. The crude aniline can be further purified by distillation or column chromatography.

Modern Catalytic Methods: Revolutionizing C-N Bond Formation

While classical methods remain valuable, modern transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of polysubstituted anilines, offering unparalleled scope and functional group tolerance.[13][25]

The Ullmann condensation, first reported by Fritz Ullmann in the early 1900s, is a copper-catalyzed reaction for the formation of C-N bonds, typically between an aryl halide and an amine.[26][27] Traditional Ullmann reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper.[28] However, modern iterations often employ catalytic amounts of copper in conjunction with ligands, allowing for milder reaction conditions.[3]

Mechanism of the Ullmann Condensation:

The precise mechanism of the Ullmann condensation has been the subject of much debate, but it is generally believed to involve a Cu(I)/Cu(III) catalytic cycle or a Cu(I)/Cu(II) single-electron transfer pathway.[29] A simplified representation of a plausible catalytic cycle is shown below.

Caption: A simplified catalytic cycle for the Ullmann Condensation.

The Buchwald-Hartwig amination, developed in the 1990s, is a palladium-catalyzed cross-coupling reaction that has become one of the most powerful and versatile methods for the synthesis of aryl amines.[13][25] This reaction exhibits broad substrate scope, allowing for the coupling of a wide variety of aryl halides and pseudohalides (e.g., triflates) with primary and secondary amines.[13] The success of the Buchwald-Hartwig amination is highly dependent on the choice of a bulky, electron-rich phosphine ligand, which facilitates the key steps of the catalytic cycle.[2][11]

Mechanism of the Buchwald-Hartwig Amination:

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[11][13]

Caption: The catalytic cycle of the Buchwald-Hartwig Amination.

-

Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, K₂CO₃, 1.5-2.0 equiv).

-

Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Reagent Addition: Under the inert atmosphere, add the aryl halide (1.0 equiv), the amine (1.1-1.2 equiv), and the anhydrous solvent (e.g., toluene, dioxane).

-

Reaction Conditions: Seal the vessel and heat the reaction mixture with stirring in a preheated oil bath to the desired temperature (typically 80-120 °C).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove insoluble salts.

-

Purification: The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Direct C-H amination of arenes represents an ideal synthetic strategy, as it avoids the need for pre-functionalized starting materials such as aryl halides.[30][31][32] This field has seen significant advances in recent years, with the development of catalytic systems based on various transition metals, including palladium, rhodium, and iron.[1][30][31] While challenges in regioselectivity and substrate scope remain, C-H amination holds immense promise for the streamlined synthesis of polysubstituted anilines.[30][33]

Structure-Activity Relationships (SAR) of Aniline-Based Kinase Inhibitors

The development of potent and selective kinase inhibitors relies heavily on understanding the structure-activity relationships of the aniline scaffold. The substituents on the aniline ring can significantly impact the inhibitor's binding affinity, selectivity, and pharmacokinetic properties.

For the 4-anilinoquinazoline class of EGFR inhibitors, the following general SAR principles have been established:

-

The Quinazoline Core: This bicyclic system serves as the primary scaffold, mimicking the adenine portion of ATP.

-

The 4-Anilino Group: This moiety is essential for binding and occupies the hydrophobic pocket of the ATP-binding site. Substituents on this ring can modulate potency and selectivity. For example, in gefitinib, the 3-chloro-4-fluoroaniline substitution pattern enhances binding affinity.[34][35]

-

Substituents at the 6- and 7-positions of the Quinazoline Ring: These positions are often modified to improve solubility and pharmacokinetic properties. The morpholino-propoxy group at the 6-position of gefitinib is a classic example of a solubilizing group.[34][35]

The following table provides a qualitative summary of the impact of substitutions on the activity of 4-anilinoquinazoline-based EGFR inhibitors.

| Position of Substitution | General Effect of Substitution | Example |

| Aniline Ring | Modulates potency and selectivity through interactions with the hydrophobic pocket. | 3-chloro-4-fluoro substitution in Gefitinib enhances activity. |

| Quinazoline C6/C7 | Primarily influences solubility and pharmacokinetic properties. | Morpholino-propoxy group in Gefitinib improves solubility. |

| Quinazoline C4 | The anilino linkage is critical for activity. | Replacement with other groups generally leads to a loss of potency. |

Conclusion and Future Outlook

The journey of polysubstituted aniline derivatives from their origins as synthetic dyes to their current status as life-saving pharmaceuticals is a remarkable story of scientific discovery and innovation. Their inherent structural versatility and synthetic tractability have cemented their place as a privileged scaffold in medicinal chemistry. While classical synthetic methods remain relevant, the advent of modern catalytic reactions, particularly the Buchwald-Hartwig amination, has dramatically expanded the chemical space accessible to drug discovery programs.

The future of polysubstituted aniline synthesis and application will likely be driven by the continued development of more efficient and sustainable catalytic methods, such as direct C-H amination. Furthermore, a deeper understanding of the complex biology of diseases will enable the rational design of next-generation polysubstituted aniline derivatives with enhanced potency, selectivity, and safety profiles. As our ability to modulate complex biological systems with small molecules continues to grow, the humble aniline core is poised to remain at the forefront of therapeutic innovation for years to come.

References

- 1. purehost.bath.ac.uk [purehost.bath.ac.uk]

- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 3. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]

- 4. Efficient three-component one-pot synthesis of steroidal polysubstituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. openaccesspub.org [openaccesspub.org]

- 8. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 9. The Evolving Role of Chemical Synthesis in Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 15. How Gleevec Transformed Leukemia Treatment - NCI [cancer.gov]

- 16. Imatinib: A Breakthrough of Targeted Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Imatinib - Wikipedia [en.wikipedia.org]

- 18. news.cancerresearchuk.org [news.cancerresearchuk.org]

- 19. mdpi.com [mdpi.com]

- 20. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. synarchive.com [synarchive.com]

- 27. Ullmann Reaction | Thermo Fisher Scientific - UK [thermofisher.com]

- 28. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. pubs.acs.org [pubs.acs.org]

- 31. pubs.acs.org [pubs.acs.org]

- 32. pubs.acs.org [pubs.acs.org]

- 33. researchgate.net [researchgate.net]

- 34. ukm.my [ukm.my]

- 35. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of Methyl 6-amino-3-bromo-2-methylbenzoate in Common Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Pharmaceutical Research

In the landscape of drug discovery and development, the solubility of a chemical entity is a cornerstone physicochemical property that dictates its fate from early-stage screening to formulation.[1][2][3][4] Poor solubility can be a significant impediment, leading to challenges in creating effective dosage forms, variable bioavailability, and even the premature termination of otherwise promising drug candidates.[4][5] This guide provides a comprehensive technical overview of the solubility of Methyl 6-amino-3-bromo-2-methylbenzoate, a substituted benzoate ester with potential applications in medicinal chemistry and organic synthesis. As a Senior Application Scientist, the following sections synthesize theoretical predictions with actionable experimental protocols to empower researchers in their handling and application of this compound.

Compound Profile: this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₀BrNO₂ | [6] |

| Molecular Weight | 244.09 g/mol | [7] |

| Physical Form | Solid | [6] |

| Boiling Point | 293.8 ± 35.0 °C at 760 mmHg | [6] |

| Density | 1.506 ± 0.06 g/cm³ | [6] |

| Flash Point | 131.5 ± 25.9 °C | [6] |

| Purity | 96% | [6] |

Theoretical Solubility Profile

Lacking direct experimental data for this compound, we can infer a theoretical solubility profile by analyzing its structural features in the context of the "like dissolves like" principle.[8] The molecule possesses a combination of polar and non-polar characteristics:

-

Polar Moieties: The amino (-NH₂) group and the methyl ester (-COOCH₃) group introduce polarity and the potential for hydrogen bonding.

-

Non-Polar Moiety: The substituted benzene ring constitutes a significant non-polar, hydrophobic region.

-

Halogen Influence: The bromine atom, while electronegative, also contributes to the molecule's overall lipophilicity.

This duality suggests that the compound will exhibit a nuanced solubility profile across different classes of organic solvents. The following table provides a predicted solubility profile. It is imperative to note that these are theoretical predictions and should be experimentally verified.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderately Soluble to Soluble | The amino and ester groups can hydrogen bond with the solvent's hydroxyl group. However, the non-polar aromatic ring may limit high solubility. |

| Water | Slightly Soluble to Insoluble | Despite the presence of polar groups, the significant hydrophobic character of the substituted benzene ring is expected to result in low aqueous solubility.[9][10][11] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | Freely Soluble | These solvents can effectively solvate the polar functional groups without the steric hindrance of hydrogen bonding networks, while also accommodating the non-polar aromatic core. The polar nature of the CN and Br groups in similar molecules increases solubility in aprotic solvents like DMF.[7] |